Dehydroaripiprazole Hydrochloride: A Core Chemical and Pharmacological Profile
Dehydroaripiprazole Hydrochloride: A Core Chemical and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical and pharmacological properties of dehydroaripiprazole (B194390) hydrochloride, the primary active metabolite of the atypical antipsychotic aripiprazole (B633). This document is intended to serve as a comprehensive resource, consolidating essential data on its physicochemical characteristics, mechanism of action, and relevant experimental methodologies.
Chemical Properties
Dehydroaripiprazole hydrochloride is a quinolinone derivative and the major active metabolite of aripiprazole.[1] It is formed in humans primarily through dehydrogenation of the parent drug by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2][3]
Physicochemical Data
The fundamental physicochemical properties of dehydroaripiprazole hydrochloride are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |
| Molecular Formula | C₂₃H₂₆Cl₃N₃O₂ | [2] |
| Molecular Weight | 482.8 g/mol | [2] |
| CAS Number | 1008531-60-9 | [2][4] |
| Melting Point | 116-120°C | [4] |
| pKa | Data not readily available in the searched literature. |
Solubility Profile
The solubility of dehydroaripiprazole hydrochloride in various solvents is a critical parameter for its handling, formulation, and in vitro experimental design.
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 25 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
| Acetonitrile (B52724) | Very slightly soluble (with heating) | [4] |
| Methanol | Slightly soluble | [4] |
| Ethanol | 2 mg/mL (for the free base) | [5] |
| Water | Insoluble (for the free base) | [5] |
Pharmacological Properties
Dehydroaripiprazole shares a similar pharmacological profile with its parent compound, aripiprazole, exhibiting a unique mechanism of action that contributes to its antipsychotic effects.[6]
Mechanism of Action
Dehydroaripiprazole acts as a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors and as an antagonist at serotonin 5-HT₂ₐ receptors.[6] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission in key brain circuits, which is thought to underlie its efficacy in treating schizophrenia and other psychiatric disorders.
Receptor Binding Affinity
The binding affinities (Ki) of dehydroaripiprazole for key neurotransmitter receptors are presented below. Lower Ki values indicate higher binding affinity.
| Receptor | Binding Affinity (Ki) |
| Dopamine D₂ | Partial Agonist |
| Dopamine D₃ | Partial Agonist |
| Serotonin 5-HT₁ₐ | 4.2 nM |
| Serotonin 5-HT₂ₐ | Antagonist |
| Serotonin 5-HT₂₈ | Affinity present |
Signaling Pathways
The interaction of dehydroaripiprazole with its primary targets, the dopamine D₂ and serotonin 5-HT₁ₐ receptors, initiates intracellular signaling cascades that ultimately modulate neuronal activity.
Dopamine D₂ Receptor Signaling
As a partial agonist, dehydroaripiprazole modulates the activity of the dopamine D₂ receptor. In a hyperdopaminergic state, it acts as an antagonist, while in a hypodopaminergic state, it exhibits agonistic properties. The binding of dehydroaripiprazole to the D₂ receptor, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription.
Serotonin 5-HT₁ₐ Receptor Signaling
Dehydroaripiprazole's partial agonism at the serotonin 5-HT₁ₐ receptor, another Gαi-coupled receptor, also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is implicated in the anxiolytic and antidepressant effects of the drug.
Experimental Protocols
Synthesis of Aripiprazole (General Overview)
The synthesis of aripiprazole typically involves a convergent approach, culminating in the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[7]
Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
-
Reactants: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane.[7]
-
Base: Anhydrous potassium carbonate.[7]
-
Solvent: A suitable organic solvent such as N,N-dimethylformamide (DMF).[7]
-
Procedure: The reactants are heated in the presence of the base and solvent. The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC). Upon completion, the product is isolated and purified.
Step 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine
This intermediate can be synthesized via several routes, a common one being the reaction of 1-bromo-2,3-dichlorobenzene (B155788) with piperazine.
Step 3: Coupling Reaction to form Aripiprazole
-
Reactants: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.
-
Base: A suitable inorganic or organic base (e.g., sodium carbonate or triethylamine).
-
Solvent: An appropriate polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure: The two intermediates are reacted in the presence of a base and solvent, typically with heating. After the reaction is complete, the crude aripiprazole is isolated and purified by recrystallization or chromatography.
The following workflow diagram illustrates the general synthetic strategy for aripiprazole.
Note: The synthesis of dehydroaripiprazole would require an additional dehydrogenation step from aripiprazole, and subsequent conversion to the hydrochloride salt. Detailed experimental conditions for these steps are not widely published.
Conclusion
This technical guide provides a consolidated resource on the core chemical and pharmacological properties of dehydroaripiprazole hydrochloride. The presented data, including physicochemical properties, solubility, mechanism of action, and signaling pathways, are intended to support researchers and drug development professionals in their work with this important active metabolite. While a comprehensive set of experimental protocols is not fully available in the public domain, the provided information on general synthetic strategies and key pharmacological actions offers a solid foundation for further investigation. Future research should aim to fill the existing gaps in the publicly available data, particularly concerning the pKa value and detailed synthetic and analytical protocols.
References
- 1. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydro Aripiprazole (hydrochloride) | CAS 1008531-60-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DEHYDROARIPIPRAZOLE, HYDROCHLORIDE CAS#: 1008531-60-9 [m.chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
